Isoterbinafine, (Z)-
Overview
Description
Isoterbinafine, (Z)-: is a synthetic antifungal agent belonging to the allylamine class of compounds. It is known for its broad-spectrum antifungal activity and is primarily used to treat dermatophyte infections. The compound’s chemical structure is characterized by the presence of a naphthylmethyl group and a hepten-4-yn-1-amine moiety, which contribute to its unique properties .
Mechanism of Action
Target of Action
Isoterbinafine, (Z)-, also known as cis-Isoterbinafine, primarily targets the fungal squalene monooxygenase, an enzyme that is part of the fungal cell wall synthesis pathway . This enzyme plays a crucial role in the synthesis of ergosterol, a key component of the fungal cell membrane .
Mode of Action
Isoterbinafine, (Z)- interacts with its target, the fungal squalene monooxygenase, by inhibiting it . This inhibition prevents the conversion of squalene to 2,3-oxydosqualene, a step in the synthesis of ergosterol . As a result, there is a decrease in ergosterol, which would normally be incorporated into the cell wall, and an accumulation of squalene . This leads to a weakening of the fungal cell wall, thereby inhibiting the growth of the fungus .
Biochemical Pathways
The primary biochemical pathway affected by Isoterbinafine, (Z)- is the ergosterol synthesis pathway . By inhibiting the fungal squalene monooxygenase, Isoterbinafine, (Z)- disrupts the conversion of squalene to 2,3-oxydosqualene, leading to a deficiency in ergosterol within the fungal cell membrane . The downstream effect of this is the weakening of the fungal cell wall, which inhibits the growth and proliferation of the fungus .
Pharmacokinetics
The pharmacokinetics of Isoterbinafine, (Z)- involve its absorption, distribution, metabolism, and excretion (ADME) properties . Isoterbinafine, (Z)- is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . This suggests that it may have good bioavailability, especially in these tissues.
Result of Action
The molecular and cellular effects of Isoterbinafine, (Z)-'s action primarily involve the disruption of the fungal cell wall . By inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane, Isoterbinafine, (Z)- weakens the fungal cell wall . This results in the inhibition of the growth and proliferation of the fungus .
Biochemical Analysis
Biochemical Properties
Isoterbinafine, (Z)-, plays a crucial role in biochemical reactions by inhibiting the enzyme squalene epoxidase. This enzyme is responsible for the conversion of squalene to lanosterol, a key step in the biosynthesis of ergosterol. By inhibiting squalene epoxidase, isoterbinafine, (Z)-, leads to the accumulation of squalene and a decrease in ergosterol levels, disrupting the fungal cell membrane and ultimately causing cell death. The interaction between isoterbinafine, (Z)-, and squalene epoxidase is highly specific, with the compound binding to the enzyme’s active site and preventing its normal function .
Cellular Effects
Isoterbinafine, (Z)-, exerts significant effects on various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity by depleting ergosterol levels and causing the accumulation of toxic squalene. This disruption affects cell signaling pathways, gene expression, and cellular metabolism, leading to cell death. In mammalian cells, isoterbinafine, (Z)-, has minimal effects due to its selective inhibition of fungal squalene epoxidase over the mammalian counterpart .
Molecular Mechanism
The molecular mechanism of action of isoterbinafine, (Z)-, involves its binding to the active site of squalene epoxidase, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of squalene to lanosterol, a precursor of ergosterol. The accumulation of squalene and the depletion of ergosterol disrupt the fungal cell membrane, leading to increased membrane permeability and cell death. Additionally, isoterbinafine, (Z)-, may induce changes in gene expression related to ergosterol biosynthesis and stress response pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isoterbinafine, (Z)-, have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its antifungal activity may decrease over extended periods due to degradation. Long-term exposure to isoterbinafine, (Z)-, in in vitro studies has shown sustained inhibition of fungal growth, although some resistance may develop over time. In in vivo studies, the compound has demonstrated prolonged antifungal effects, with minimal impact on mammalian cells .
Dosage Effects in Animal Models
The effects of isoterbinafine, (Z)-, vary with different dosages in animal models. At low doses, the compound effectively inhibits fungal growth without causing significant adverse effects. At higher doses, isoterbinafine, (Z)-, may cause toxic effects, including liver damage and gastrointestinal disturbances. Threshold effects have been observed, with a clear dose-response relationship between the concentration of isoterbinafine, (Z)-, and its antifungal efficacy .
Metabolic Pathways
Isoterbinafine, (Z)-, is involved in several metabolic pathways, primarily related to its biotransformation and clearance. The compound is metabolized in the liver by cytochrome P450 enzymes, resulting in the formation of several metabolites, including N-desmethylisoterbinafine and hydroxyisoterbinafine. These metabolites are further processed and excreted in the urine. The interaction of isoterbinafine, (Z)-, with metabolic enzymes can affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, isoterbinafine, (Z)-, is transported and distributed through various mechanisms. The compound is absorbed into the bloodstream and distributed to target tissues, including the skin and nails, where it exerts its antifungal effects. Isoterbinafine, (Z)-, interacts with transport proteins and binding proteins, which facilitate its localization and accumulation in specific tissues. The distribution of isoterbinafine, (Z)-, is influenced by factors such as tissue permeability and protein binding affinity .
Subcellular Localization
The subcellular localization of isoterbinafine, (Z)-, plays a critical role in its activity and function. The compound is primarily localized in the endoplasmic reticulum and the cell membrane, where it interacts with squalene epoxidase. Targeting signals and post-translational modifications may direct isoterbinafine, (Z)-, to specific cellular compartments, enhancing its efficacy. The localization of isoterbinafine, (Z)-, within the cell is essential for its ability to inhibit ergosterol biosynthesis and disrupt fungal cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Isoterbinafine, (Z)- involves several key steps:
Starting Material: The synthesis begins with tert-butyl acetylene, which is converted into 3,3-dimethyl-1-butynyl lithium through a reaction with n-butyl lithium.
Intermediate Formation: This intermediate is then reacted with acrolein to form 13-hydroxy-6,6-dimethyl-1-heptene-4-alkyne.
Halogenation: The intermediate undergoes halogenation to produce 2E/Z-1-bromo-6,6-dimethyl-2-heptene-4-alkyne.
Condensation: The final step involves condensing the intermediate with N-methyl-1-naphthylmethylamine under alkaline conditions to form Isoterbinafine, (Z)-
Industrial Production Methods: The industrial production of Isoterbinafine, (Z)- follows a similar synthetic route but is optimized for large-scale production. The process involves:
Dissolution and Heating: Dissolving a terbinafine EZ mixture in isopropanol and heating it to 40-86°C.
Cooling and Filtration: Slowly cooling the solution and filtering it to obtain an oily matter.
Final Heating and Filtration: Adding 4-chlorphenyl-tert-butyl ether, heating the mixture, and then cooling and filtering to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Isoterbinafine, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving the naphthylmethyl group are possible, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Isoterbinafine, (Z)- .
Scientific Research Applications
Isoterbinafine, (Z)- has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the analysis of terbinafine hydrochloride impurities.
Biology: The compound’s antifungal properties make it valuable in studying fungal cell wall synthesis and ergosterol biosynthesis.
Medicine: Isoterbinafine, (Z)- is used in the development of antifungal medications for treating dermatophyte infections.
Industry: It is employed in the quality control and analysis of pharmaceutical products containing terbinafine
Comparison with Similar Compounds
Terbinafine: The parent compound of Isoterbinafine, (Z)-, known for its antifungal properties.
Naftifine: Another allylamine antifungal agent with a similar mechanism of action.
Butenafine: A benzylamine derivative with antifungal activity.
Uniqueness: Isoterbinafine, (Z)- is unique due to its specific stereochemistry (Z-configuration), which may influence its binding affinity and efficacy compared to other similar compounds. This unique configuration can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific antifungal applications .
Properties
IUPAC Name |
(Z)-N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N/c1-21(2,3)14-8-5-9-15-22(4)17-18-12-13-19-10-6-7-11-20(19)16-18/h5-7,9-13,16H,15,17H2,1-4H3/b9-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMRYPSASRYXIN-UITAMQMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCN(C)CC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C\CN(C)CC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926281-74-5 | |
Record name | Isoterbinafine, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926281745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOTERBINAFINE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXY4E170EN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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